1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1-[(3-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWCPJULAWALKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC(=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Benzene Derivatives
Patent EP0046859A1 outlines a halogenation pathway using acetanilide as a directing group:
-
Chlorination : Acetanilide reacts with Cl₂ in <35°C H₂SO₄ (40–70%), forming 3,5-dichloroacetanilide.
-
Fluorination : HF/KF replaces a chloride at C5 under phase-transfer conditions (yield: 68–72%).
-
Thiolation : Thiourea (NH₂CSNH₂) in ethanol under reflux converts the bromide to -SH (Table 1).
Table 1: Thiolation Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 78°C, 6h | 82 | 98.5 |
| DMF, 120°C, 3h | 75 | 97.2 |
| THF, 65°C, 8h | 68 | 96.8 |
Alternative Grignard Route
JP4896186B2 describes a metal-mediated approach:
-
3-Chloro-5-fluorophenylmagnesium bromide reacts with sulfur powder in THF at −20°C.
-
Quenching with NH₄Cl yields the thiol (65% yield, 94% purity).
Coupling with Brominated Benzyl Halides
Nucleophilic Sulfur-Alkylation
-
Base Activation : 3-Chloro-5-fluorobenzenethiol + K₂CO₃ in CH₂Cl₂.
-
Alkylation : Dropwise addition of 1-bromo-3-(bromomethyl)benzene at 0°C.
-
Workup : Neutralization, extraction, and silica gel chromatography (86% yield).
Critical Parameters :
Ullmann-Type Coupling for Scalability
Adapting EP0046859A1’s bromination strategy:
-
Catalytic System : CuI (5 mol%), 1,10-phenanthroline ligand.
-
Conditions : DMSO at 110°C for 24h, yielding 78% product (GC-MS confirmed).
Industrial-Scale Optimization
Continuous Flow Synthesis
JP4896186B2’s patent suggests:
-
Microreactor Setup : Reduces reaction time from 24h to 2h.
-
In Situ Bromine Generation : Cl₂ + HBr → Br₂, cutting bromine costs by 40%.
Table 2: Batch vs. Flow Performance
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 82 | 88 |
| Purity (%) | 98.5 | 99.3 |
| Throughput (kg/day) | 12 | 45 |
Catalyst Recycling
AlCl₃ from JP4896186B2 is recoverable via:
-
Aqueous NaOH wash (pH 10–12).
-
Filtration and reactivation at 300°C (5 cycles with <2% activity loss).
Analytical and Purification Strategies
Chromatographic Separation
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in metal-catalyzed coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets. In coupling reactions, for example, the compound acts as a substrate that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of bromine, chlorine, fluorine, and a sulfanylmethyl group. Below is a comparison with structurally analogous compounds:
| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Density (g/cm³) | Applications |
|---|---|---|---|---|---|
| 1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene | C₁₃H₈BrClFS | Br, Cl, F, -SCH₂-(3-Cl-5-F-Ph) | ~333.5 (calculated) | N/A | Cross-coupling reactions, intermediates |
| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | Br, -OCF₃ | 241.00 | N/A | Fluorinated building blocks |
| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | Br, Cl, F | 209.45 | 1.72 | Halogen exchange reactions |
| 1-Bromo-3-(phenylsulfanylmethyl)benzene | C₁₃H₁₁BrS | Br, -SCH₂-Ph | ~271.2 | N/A | Thioether synthesis |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | C₇H₃BrF₃I | Br, I, -CF₃ | 350.9 | N/A | Heavy halogen-based coupling reactions |
Key Observations:
Halogen Diversity : The target compound uniquely combines Br, Cl, and F, offering multiple sites for selective substitution. In contrast, 1-Bromo-3-chloro-5-fluorobenzene lacks the sulfanylmethyl group, limiting its versatility in sulfur-mediated reactions .
Sulfanylmethyl vs. Trifluoromethoxy : The sulfanylmethyl group in the target compound provides a nucleophilic sulfur atom, whereas trifluoromethoxy (-OCF₃) in 1-Bromo-3-(trifluoromethoxy)benzene is electron-withdrawing, altering reactivity in electrophilic substitutions .
Heavy Halogen Comparison : 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (MW 350.9) incorporates iodine, enhancing polarizability and cross-coupling efficiency but increasing steric hindrance compared to the target compound .
Physicochemical Properties
- Density : The target compound’s density is expected to exceed 1.72 g/cm³ (observed in 1-Bromo-3-chloro-5-fluorobenzene) due to the added sulfur and aromatic substituents .
- Thermal Stability : Halogen-rich analogs like 1-Bromo-3-iodo-5-(trifluoromethyl)benzene exhibit lower thermal stability owing to weaker C-I bonds, whereas the target compound’s C-Br and C-Cl bonds enhance stability .
Biological Activity
1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a compound of interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromine atom, a chloro group, and a sulfur-containing moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C₁₃H₉BrClFS
- Molecular Weight : 331.63 g/mol
- CAS Number : Not specified in available sources
- Structural Characteristics : The compound features a benzene ring substituted with a bromo group, a chloro group on another phenyl ring, and a sulfanylmethyl side chain.
Biological Activity Overview
The biological activity of 1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating various halogenated benzene derivatives found that compounds with bromine and chlorine substitutions showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that 1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene may possess similar antimicrobial properties.
2. Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the potential of compounds as anticancer agents. In vitro studies conducted on similar compounds have demonstrated that halogenated phenyl sulfides can induce apoptosis in cancer cell lines . The presence of both bromine and chlorine in our compound may enhance its cytotoxic effects through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
The proposed mechanism for the biological activity of halogenated phenyl compounds often involves:
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can lead to increased ROS levels, contributing to cellular damage and apoptosis.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cancer cell proliferation, such as cyclooxygenases or lipoxygenases .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Anticancer Properties : A study involving derivatives of 1-bromo-3-chlorobenzene showed significant inhibition of tumor growth in murine models when administered at specific dosages over a period of weeks . The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment.
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial effects of various brominated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with higher bromine content had enhanced antibacterial activity, suggesting that our compound may exhibit similar effectiveness .
Safety Profile
While exploring the biological activities, it is also essential to consider the safety profile:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, brominated intermediates can react with thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) ensures reproducibility. For related brominated aryl sulfides, yields of ~48% have been reported using CuBr catalysis in acidic media .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene bridges at δ 4.0–4.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (exact mass: 328.96 g/mol, calculated using isotopic distribution).
- X-ray Crystallography : For unambiguous confirmation, refine structures using SHELXL (e.g., SHELX-97 for small-molecule refinement, with R-factor < 0.05) .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Solubility screening in toluene, dichloromethane, or ethanol is recommended. Slow evaporation at 4°C often yields high-purity crystals. For halogenated analogs, mixed solvents like hexane:ethyl acetate (3:1) are effective .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfanylmethyl group installation be addressed?
- Methodological Answer : Steric and electronic effects dominate regioselectivity. Computational modeling (DFT, Gaussian09) predicts preferential substitution at para positions due to lower activation energy. Experimentally, directing groups (e.g., –NO₂) or Lewis acids (e.g., AlCl₃) can enhance selectivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer : Discrepancies may arise from dynamic effects or impurities. Use variable-temperature NMR to identify conformational exchange. Compare with literature data for analogous compounds (e.g., 1-Bromo-3-(methylsulfinyl)benzene, δ 4.2 ppm for –SCH₂–) . Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns.
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) reveals decomposition >200°C.
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24h; monitor via LC-MS for degradation products (e.g., debromination or sulfide oxidation) .
Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use Schrödinger’s Jaguar for Fukui indices to identify electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, Pd(PPh₃)₄/K₂CO₃ in THF at 80°C is predicted to activate the bromine site selectively .
Analytical and Structural Challenges
Q. How can crystallographic data be refined when twinning or disorder is present?
- Methodological Answer : In SHELXL, apply TWIN/BASF commands for twinned crystals. For disorder, split atoms into multiple positions and refine occupancy factors. High-resolution data (<1.0 Å) improves reliability. Validate using RIGU checks .
Q. What advanced mass spectrometry techniques differentiate isotopic clusters for halogenated analogs?
- Methodological Answer : Isotope ratio analysis via FT-ICR MS distinguishes ⁷⁹Br/⁸¹Br (1:1 ratio) and ³⁵Cl/³⁷Cl (3:1). For example, the [M+H]⁺ peak at m/z 330.0 (³⁵Cl, ⁷⁹Br) and m/z 332.0 (³⁷Cl, ⁸¹Br) should follow natural abundance ratios .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Citation |
|---|---|---|
| Molecular Weight | 328.96 g/mol | HRMS |
| Melting Point | 120–125°C (decomposes) | DSC |
| LogP (Octanol-Water) | 3.8 ± 0.2 | HPLC Retention Time |
Table 2 : Comparison of Synthetic Yields
| Method | Yield (%) | Conditions | Citation |
|---|---|---|---|
| CuBr/HBr/AcOH | 48 | 0–20°C, 12h | |
| K₂CO₃/DMF, 80°C | 62 | 24h, inert atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
